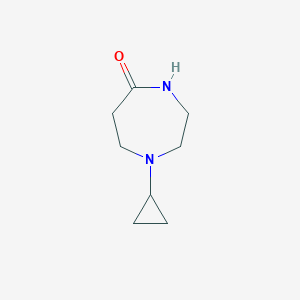

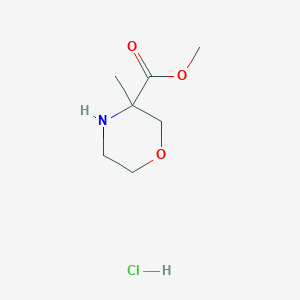

![molecular formula C9H8N2O3 B1376139 Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-5-carboxylate CAS No. 1190317-75-9](/img/structure/B1376139.png)

Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-5-carboxylate

説明

Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-5-carboxylate (MOPC) is a small organic molecule that is widely used in scientific research. It is a heterocyclic compound containing a pyridine ring fused with a pyrrolopyridine ring. MOPC is a versatile molecule used in a variety of research applications, including biochemical and physiological studies, as well as in laboratory experiments.

科学的研究の応用

Drug Discovery and Development

This compound serves as a valuable intermediate in the synthesis of various biologically active molecules. Its structure is a key component in the development of new drugs, particularly those targeting kinase inhibition . The pyrrolopyridine core is a common motif in pharmaceuticals due to its ability to interact with diverse biological targets.

Organic Synthesis

In organic chemistry, this compound is utilized for constructing complex molecular architectures. It is often employed in multicomponent reactions, providing a versatile route to access a wide array of heterocyclic compounds . Its reactivity allows for the introduction of various functional groups, aiding in the synthesis of complex organic molecules.

Material Science

Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-5-carboxylate can be used in the design of organic materials. Its structural properties may contribute to the development of novel materials with specific electronic or photonic characteristics, useful in various industrial applications .

Agricultural Research

While specific applications in agriculture are not directly cited, compounds like Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-5-carboxylate could potentially be used in the synthesis of agrochemicals. Their role in the development of new pesticides or herbicides could be explored, leveraging their chemical properties to target specific agricultural pests or diseases .

Antimicrobial and Antifungal Applications

Derivatives of pyrrolopyridine have shown a range of biological activities, including antimicrobial and antifungal properties . This suggests that Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-5-carboxylate could be a precursor in the synthesis of compounds that combat microbial and fungal infections.

Cytotoxicity Studies

This compound has been used to investigate cytotoxic profiles against various cell lines. It is particularly relevant in the study of cancer, where it may be used to assess the efficacy of new chemotherapeutic agents . Its role in activating caspases could be crucial in understanding the mechanisms of apoptosis in cancer cells.

作用機序

Target of Action

The primary target of Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-5-carboxylate is the Fibroblast Growth Factor Receptor (FGFR) . FGFR is a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . The FGFR signaling pathway plays an essential role in various types of tumors, making it an attractive target for cancer therapy .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Biochemical Pathways

The compound affects the FGFR signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes . The abnormal activation of this pathway can facilitate cancer initiation, progression, and resistance to cancer therapy .

Pharmacokinetics

The compound has high total clearance comparable to hepatic blood flow in rats . In oral dosing, it results in low exposure of plasma concentration and low oral bioavailability . These ADME properties impact the bioavailability of the compound, influencing its therapeutic efficacy.

Result of Action

The compound exhibits potent inhibitory activity against FGFR1, 2, and 3 . In vitro, it inhibits breast cancer 4T1 cell proliferation and induces apoptosis . It also significantly reduces the migration and invasion abilities of 4T1 cells .

特性

IUPAC Name |

methyl 2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-14-9(13)6-2-5-3-7(12)11-8(5)10-4-6/h2,4H,3H2,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPNWTWTYMLDULE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(NC(=O)C2)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

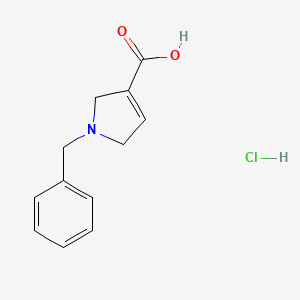

![[(2,2,2-Trifluoroethyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid](/img/structure/B1376059.png)

![Tert-butyl 6-(methylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1376061.png)

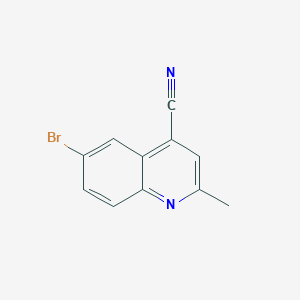

![5-Bromo-3-methyl-1H-pyrazolo[3,4-B]pyrazine](/img/structure/B1376063.png)

![[2-Amino-1-(2-chlorophenyl)ethyl]dimethylamine .2hcl](/img/structure/B1376074.png)

![Tert-butyl 2-(4-chlorobenzo[D]thiazol-2-YL)acetate](/img/structure/B1376076.png)

![4-Bromobenzo[d]thiazole-2-carbonitrile](/img/structure/B1376078.png)